molecular formula C14H22N2O4S B4587271 2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-isopropylacetamide

2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-isopropylacetamide

Cat. No.: B4587271
M. Wt: 314.40 g/mol
InChI Key: YQJDHULZMQNIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-isopropylacetamide is a useful research compound. Its molecular formula is C14H22N2O4S and its molecular weight is 314.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.13002836 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Allosteric Modifiers of Hemoglobin :

    • This compound has been studied for its potential in modifying hemoglobin's oxygen affinity. Research by Randad et al. (1991) found that similar compounds can be strong allosteric effectors of hemoglobin, which may be beneficial in clinical or biological areas that require a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, and blood storage (Randad et al., 1991).
  • Pharmacological Characterization for Treatment of Preterm Labor :

    • A study by Croci et al. (2007) focused on the characterization of a similar compound, SAR150640, as a new potent and selective β3-adrenoceptor agonist for the treatment of preterm labor. The research highlighted its efficacy in inhibiting spontaneous contractions in human near-term myometrial strips and its potential therapeutic use in mammals during preterm labor (Croci et al., 2007).
  • Application in Drug Metabolism Studies :

    • Zmijewski et al. (2006) explored the use of a microbial-based surrogate biocatalytic system using Actinoplanes missouriensis to produce mammalian metabolites of LY451395, a related compound. This application is crucial for structural characterization of metabolites by nuclear magnetic resonance spectroscopy, aiding in drug development and clinical investigations (Zmijewski et al., 2006).
  • Studies in Sulfonated Thin-Film Composite Membranes :

    • Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection, indicating potential applications in water treatment and purification technologies (Liu et al., 2012).
  • Antibacterial Activity of Sulfonamide Moieties :

    • Research by Gad-Elkareem and El-Adasy (2010) synthesized new compounds incorporating sulfamoyl moieties, showing promising antibacterial activity. This indicates potential applications in the development of new antimicrobial agents (Gad-Elkareem & El-Adasy, 2010).

Properties

IUPAC Name

2-[4-[ethyl(methylsulfonyl)amino]phenoxy]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-5-16(21(4,18)19)12-6-8-13(9-7-12)20-10-14(17)15-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJDHULZMQNIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)OCC(=O)NC(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.